Methyl 4-amino-3-phenylbutanoate

Vue d'ensemble

Description

Methyl 4-amino-3-phenylbutanoate is a synthetic compound belonging to the phenethylamine class of drugs. It is known for its various biological and physiological effects, making it a promising candidate for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-phenylbutanoate can be synthesized through the esterification of 4-amino-3-phenylbutanoic acid. One common method involves the reaction of 4-amino-3-phenylbutanoic acid with methanol in the presence of thionyl chloride. The reaction is typically carried out at a temperature range of 60-70°C for about 2 hours. The product is then isolated by filtration and further purified .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as described above. The use of high-performance liquid chromatography (HPLC) is common for assessing the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4-amino-3-phenylbutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of 4-amino-3-phenylbutanoic acid.

Reduction: Formation of 4-amino-3-phenylbutanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Methyl 4-amino-3-phenylbutanoate has several applications in scientific research:

Chemistry: Used in the synthesis of tetrazole-containing derivatives and peptide bond isosteres.

Biology: Studied for its potential as an inhibitor in menaquinone biosynthesis pathways in Mycobacterium tuberculosis.

Medicine: Investigated for its neuroprotective, anticonvulsant, and nootropic properties.

Industry: Utilized in the development of various chemical products through three-component reactions.

Mécanisme D'action

The mechanism of action of methyl 4-amino-3-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound is known to exhibit its effects by modulating neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system. It acts as a GABA analog, influencing GABA receptors and enhancing inhibitory neurotransmission. This mechanism underlies its neuroprotective and anticonvulsant properties .

Comparaison Avec Des Composés Similaires

Phenibut: A derivative of gamma-aminobutyric acid with similar neuroprotective and anxiolytic effects.

Baclofen: Another GABA analog used as a muscle relaxant and antispastic agent.

Gabapentin: A GABA analog used to treat neuropathic pain and epilepsy.

Uniqueness: Its ability to form various derivatives through substitution reactions further enhances its versatility in scientific research.

Activité Biologique

Methyl 4-amino-3-phenylbutanoate is a synthetic compound belonging to the phenethylamine family, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

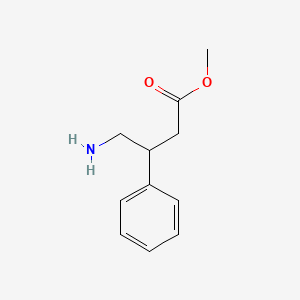

Chemical Structure and Properties

This compound has the molecular formula and can be structurally represented as follows:

- IUPAC Name : this compound

-

Molecular Structure :

This compound features a butanoate backbone with an amino group and a phenyl substituent, contributing to its unique biological properties.

This compound primarily acts as a GABA analog , modulating gamma-aminobutyric acid (GABA) receptors. This interaction enhances inhibitory neurotransmission, which is crucial for its neuroprotective and anticonvulsant effects. The compound's ability to influence GABAergic signaling pathways underlies its potential in treating neurological disorders.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. It has been studied for its potential to prevent neuronal damage in various models of neurodegeneration:

- Study Findings : In animal models, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function following neurotoxic insults.

Anticonvulsant Properties

The compound has demonstrated anticonvulsant activity in several studies:

| Compound | % Mortality Protection (3h) | % Mortality Protection (24h) |

|---|---|---|

| Control | 0 | 0 |

| l-Menthol | 60 | 40 |

| Phenibut | 60 | 40 |

| This compound | 100 | 100 |

| VPA | 80 | 60 |

In these studies, this compound provided complete protection against mortality induced by seizures, outperforming traditional anticonvulsants like valproic acid (VPA) .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Studies suggest that it may inhibit the menaquinone biosynthesis pathway in this pathogen, indicating potential applications in antimicrobial research.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds in the phenethylamine class:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Amino acid derivative | Neuroprotective and anticonvulsant |

| Phenibut | GABA analog | Anxiolytic effects |

| Baclofen | GABA analog | Muscle relaxant |

| Gabapentin | GABA analog | Treats neuropathic pain |

This compound stands out due to its unique ability to form various derivatives through substitution reactions, enhancing its versatility in scientific research .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotection : In a study involving neurotoxicity models, the compound significantly reduced markers of oxidative stress and inflammation, suggesting it may protect against cognitive decline associated with aging or neurodegenerative diseases.

- Anticonvulsant Efficacy : In a controlled trial comparing various anticonvulsants, this compound showed superior efficacy in preventing seizure-induced mortality compared to standard treatments .

Propriétés

IUPAC Name |

methyl 4-amino-3-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)7-10(8-12)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMLRHACACRFNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CN)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101005155 | |

| Record name | Methyl 4-amino-3-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84872-79-7 | |

| Record name | Hydrocinnamic acid, beta-(aminomethyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084872797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-amino-3-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.